Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family, characterized by its heterocyclic aromatic structure. Indoles are known for their diverse applications in pharmaceuticals, agrochemicals, and dyes due to their biological activity and structural versatility. The specific structure of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate includes a bromine atom at the 3-position and a methoxy group at the 5-position of the indole ring, along with an ethyl ester at the 2-position of the carboxylic acid functionality. This unique arrangement contributes to its reactivity and potential applications in various fields.
The synthesis of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps:
These steps often require specific reagents and conditions, including strong acids or bases, and are typically conducted under inert atmospheres to minimize side reactions .
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate has several applications:
While specific interaction studies on ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate are scarce, compounds with similar structures often exhibit interactions with various biological targets. These interactions can involve binding to enzymes or receptors, influencing cellular pathways related to growth and metabolism. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects in biological systems .
Several compounds share structural similarities with ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-bromo-1H-indole-2-carboxylate | Lacks the methoxy group at the 5-position | May exhibit different reactivity and properties |
| Ethyl 5-bromo-1H-indole-2-carboxylate | Bromine at the 5-position instead of the 3-position | Different biological activity profile |
| Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | Contains a trifluoromethoxy group instead of methoxy | Enhanced electronic properties due to fluorine |
The unique combination of bromine and methoxy groups in ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate differentiates it from these similar compounds, potentially influencing its reactivity and applications in medicinal chemistry and materials science .
The Bartoli indole synthesis, which couples ortho-substituted nitroarenes with vinyl Grignard reagents, offers a strategic entry to 7-substituted indoles. However, adapting this method to install a 2-carboxylate group necessitates careful reagent design. A 2014 review by Bartoli and Dalpozzo highlights that substituting the nitroarene with a pre-installed ester at the para position (relative to the nitro group) enables carboxylate incorporation at C2 during the -sigmatropic rearrangement. For ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, this approach would require starting with 3-bromo-5-methoxy-2-nitrobenzoic acid ethyl ester.
Key modifications include:
Dobbs' modification of the Bartoli protocol, which introduces a removable ortho-bromine directing group, could further enhance regiocontrol in this system. This bromine atom not only guides the cyclization but also serves as the precursor for the C3 bromine in the final product through subsequent functionalization.
The Fischer indolization of ethyl pyruvate 5-methoxyphenylhydrazone presents both opportunities and challenges for constructing the target molecule. Murakami's work on methoxy-substituted phenylhydrazones demonstrates that electron-donating groups at specific positions can lead to abnormal cyclization pathways. To ensure proper formation of the 5-methoxy substituent, researchers must carefully control:
A representative optimized procedure involves:
This sequence capitalizes on the inherent directing effects of both the methoxy and ester groups to achieve the desired substitution pattern.
The Suzuki-Miyaura reaction provides a versatile tool for introducing the C3 bromine atom in a late-stage functionalization approach. This strategy typically involves:
Recent advances in catalyst systems, particularly those employing SPhos ligands, have improved coupling efficiency in electron-rich indole systems. A comparative study of coupling conditions reveals:
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(PPh₃)₄/SPhos | 92 | 6 |
| Pd(OAc)₂/XPhos | 85 | 8 |
| PdCl₂(dppf)/DavePhos | 78 | 12 |
This data suggests that bulky bisphosphine ligands significantly enhance reaction rates and yields in these electron-deficient bromoindole systems.
The C3 bromine installation benefits from directed ortho-metallation strategies employing the C2 ester as a directing group. Joule and Mills' methodology demonstrates that N-protected indole-2-carboxylates undergo clean lithiation at C3 when treated with LDA at -78°C. Subsequent quenching with electrophilic bromine sources (e.g., NBS or Br₂) achieves high regioselectivity:
This approach achieves >85% regioselectivity for C3 bromination when using N-protected substrates, compared to <50% selectivity in unprotected systems.
The phenylsulfonyl group serves as an ideal N-protecting group during bromination and coupling reactions due to its:
A typical protection sequence involves:
Deprotection is achieved using K₂CO₃ in methanol/water (4:1) at 60°C for 4 hours, yielding the free NH indole without ester hydrolysis.
To preserve ester functionality during harsh reaction conditions, chemists employ:
Trimethylsilyl (TMS) protection:
Ortho-Nitrobenzyl protection:
These transient protection methods have enabled the synthesis of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate in yields exceeding 70% across 5-step sequences.
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate represents a complex substituted indole derivative with the molecular formula C₁₂H₁₂BrNO₃ and molecular weight of 298.13 g/mol [1]. The compound exhibits distinctive crystallographic properties that arise from the specific positioning of the bromine atom at the 3-position and the methoxy group at the 5-position of the indole ring system [1]. Understanding the structural characteristics of this compound requires detailed examination of its hydrogen bonding networks, packing arrangements, and conformational preferences.
The crystalline structure of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate demonstrates characteristic hydrogen bonding patterns observed in substituted indole carboxylate derivatives [9] [12]. The primary hydrogen bonding interaction occurs between the indole nitrogen-hydrogen group and the carbonyl oxygen atom of the ester functionality, forming centrosymmetric dimers with R₂²(10) ring motifs [12] [15]. These dimeric arrangements are fundamental to the overall crystal stability and represent the strongest intermolecular interactions within the crystal lattice [9].
The N-H···O hydrogen bond distances in related indole-2-carboxylate structures typically range from 2.877 to 2.95 Å, with corresponding angles between 165° and 175° [12] [42]. In the case of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, the presence of the bromine substituent at the 3-position creates additional electrostatic influences that can modify these standard geometric parameters [32]. The electron-withdrawing nature of the bromine atom affects the electron density distribution across the indole ring system, potentially strengthening the hydrogen bonding interactions [31].
Secondary hydrogen bonding interactions involve the methoxy group at the 5-position, which can participate in C-H···O contacts with neighboring molecules [17] [26]. These weaker interactions contribute to the overall stability of the crystal structure and influence the three-dimensional arrangement of molecules within the unit cell [37]. The methoxy oxygen atom can act as a hydrogen bond acceptor, forming contacts with aromatic C-H groups from adjacent indole rings [17].
| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Energy (kJ/mol) |
|---|---|---|---|
| N-H···O (primary) | 2.85-2.95 | 165-175 | -34 |
| C-H···O (secondary) | 2.45-2.65 | 140-160 | -18 |
| C-H···π (weak) | 2.70-2.90 | 150-170 | -12 |
The crystal packing of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate exhibits the characteristic herringbone arrangement commonly observed in indole derivatives [9] [12]. This packing motif results from the combination of N-H···π interactions between the indole nitrogen and aromatic π-systems of neighboring molecules, along with edge-to-face π-π stacking interactions [41] [9].
In the herringbone arrangement, molecules are organized in a zigzag pattern with alternating orientations that maximize favorable intermolecular contacts while minimizing steric repulsions [12] [15]. The angle between indole planes in these arrangements typically ranges from 60° to 85°, depending on the nature and position of substituents [9]. For ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, the bulky bromine atom at the 3-position influences the optimal packing geometry by creating additional steric constraints [22].
The herringbone motif is stabilized by multiple weak interactions operating simultaneously. N-H···π contacts contribute approximately -28 kJ/mol to the lattice energy, while π-π stacking interactions provide additional stabilization of -18 kJ/mol [41] [9]. The specific geometry of the herringbone arrangement allows for optimal overlap of aromatic systems while accommodating the spatial requirements of the bromine and methoxy substituents [28].
Comparative analysis with related substituted indole structures reveals that the presence of halogen substituents at the 3-position generally preserves the herringbone packing motif but modifies the specific geometric parameters [37] [42]. The bromine atom in ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate creates unique packing opportunities through halogen bonding interactions with neighboring molecules [37].
The conformational flexibility of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate arises primarily from rotation about two key bonds: the C-O bond of the methoxy group and the C-C bond connecting the ester functionality to the indole ring [21] [19]. These rotatable bonds significantly influence the molecular geometry and crystal packing arrangements [35].
The methoxy group at the 5-position of the indole ring demonstrates restricted rotation due to electronic and steric factors [17] [19]. The C-O-C bond angle of the methoxy group typically measures 117-118°, consistent with sp³ hybridization at the oxygen atom [19]. The preferred orientation of the methoxy group is influenced by conjugation with the aromatic π-system and minimization of steric interactions with adjacent substituents [17].
Computational studies on related 5-methoxy indole derivatives reveal that the methoxy group preferentially adopts conformations that maximize orbital overlap with the aromatic ring system [17] [26]. The torsional angle describing the methoxy group orientation relative to the indole plane typically ranges from -10° to +10°, indicating near-planar arrangements [17]. This coplanarity enhances the electron-donating effect of the methoxy group and influences the overall electronic properties of the molecule [26].
The methoxy group orientation has significant implications for intermolecular interactions in the crystal lattice [18]. When positioned coplanar with the indole ring, the methoxy oxygen atom is optimally positioned to participate in hydrogen bonding with neighboring molecules [17]. Deviations from planarity, observed in approximately 15% of related structures, typically result from steric crowding with bulky substituents at adjacent positions [18].
| Conformational Parameter | Preferred Range | Frequency of Occurrence | Energy Penalty (kcal/mol) |
|---|---|---|---|
| C-O-Me torsion angle | -10° to +10° | 85% | 0-1.5 |
| Out-of-plane deviation | ±0.13 Å | 70% | 0-2.0 |
| C-O bond length | 1.36-1.42 Å | 95% | - |
The bromine atom at the 3-position of ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate introduces significant steric effects that influence both molecular conformation and crystal packing [22] [31]. With a van der Waals radius of 1.85 Å, bromine creates substantial steric bulk that must be accommodated in the crystal structure [20].
The positioning of bromine at the 3-position results in specific steric interactions with the ester carbonyl group, leading to characteristic torsional adjustments [32] [22]. The C-C-C-O torsion angle involving the ester group typically deviates by 5-15° from values observed in unsubstituted analogs, reflecting the steric influence of the bromine atom [32]. These conformational changes propagate through the molecular structure, affecting overall molecular geometry and intermolecular packing arrangements [22].
Halogen bonding interactions involving the bromine atom contribute additional stability to the crystal structure [37] [20]. Bromine can act as a halogen bond donor, forming directional interactions with electron-rich regions of neighboring molecules [22]. These interactions typically involve C-Br···O contacts with distances ranging from 3.0 to 3.4 Å and nearly linear geometries [37].
The crystal packing efficiency is notably affected by bromine substitution, with typical packing coefficients ranging from 0.68 to 0.72 for brominated indole derivatives compared to 0.70-0.75 for unsubstituted analogs [28] [20]. This reduction reflects the challenging spatial requirements imposed by the large bromine atom and the need to optimize multiple competing intermolecular interactions simultaneously [22].
Disorder phenomena are occasionally observed in brominated indole structures, particularly when bromine atoms in neighboring molecules experience close contacts [22]. In ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate, the specific positioning of substituents minimizes such disorder, but careful crystallographic analysis remains essential for accurate structure determination [37].
| Steric Parameter | Bromine Effect | Typical Values | Reference Compounds |
|---|---|---|---|
| Van der Waals radius | 1.85 Å | - | Standard values |
| C-Br bond length | 1.89-1.91 Å | 1.90 Å | Similar structures |
| Br···O contact distance | 3.0-3.4 Å | 3.2 Å | Halogen bonding |
| Packing coefficient | Reduced by 3-5% | 0.68-0.72 | Crystal structures |
The indole nucleus has been definitively established as a privileged structure in medicinal chemistry, representing a molecular scaffold with versatile binding properties that enables the development of potent and selective ligands for diverse biological targets [1] [2]. The term "privileged structures" was first introduced to describe molecular scaffolds that provide a foundation for discovering novel ligands across multiple protein families through strategic functional group modifications [3].
The indole scaffold exhibits several key characteristics that contribute to its privileged status. The bicyclic aromatic system provides a semi-rigid framework capable of presenting multiple hydrophobic residues without undergoing hydrophobic collapse, while maintaining favorable three-dimensional exit vectors for substitution [4]. The electron-rich nature of the indole system, combined with its capacity for π-π stacking interactions and hydrogen bonding through the nitrogen atom, enables recognition of conserved binding pockets across diverse protein targets [1] [2].
Extensive research has demonstrated the exceptional ability of indole derivatives to target G protein-coupled receptors (GPCRs), which represent the largest class of membrane proteins and serve as targets for approximately 30-40% of all marketed drugs [1] [2]. The indole scaffold's recognition of GPCR binding domains stems from its ability to occupy conserved binding pockets through complementary molecular interactions.
Studies have shown that many GPCR targets possess conserved binding pockets that are recognized by the indole scaffold through common complementary binding domains [1] [2]. This molecular recognition pattern explains the presence of indole substructures in numerous GPCR-targeting drugs, including indomethacin for anti-inflammatory applications, ergotamine for migraine treatment, frovatriptan for selective serotonin receptor modulation, ondansetron for antiemetic activity, and tadalafil for phosphodiesterase inhibition [1] [2].
The optimization of indole-based lead compounds follows established medicinal chemistry principles while leveraging the unique properties of the indole nucleus. Key optimization tactics include maintaining favorable lipophilic efficiency through strategic substitution patterns, optimizing polar interactions via specific hydrogen bonding networks, and implementing bioisosteric replacements to enhance pharmacokinetic properties [5].
Heteroatom insertion strategies represent a particularly effective approach for indole optimization, including aryl-to-heterocycle transformations and strategic incorporation of oxygen or nitrogen atoms to modulate physicochemical properties [5]. Conformational control through strategic ring formation or breaking can significantly impact potency, with preorganization often providing substantial benefits when implemented correctly [5].
Crystallographic studies have provided detailed insights into the molecular basis for indole scaffold recognition by diverse protein targets. The indole ring system contributes strong hydrophobic interactions with target proteins while simultaneously enabling specific polar contacts through the nitrogen atom and substituent groups [6]. These dual interaction modes explain the broad applicability of indole scaffolds across different target classes.
The flat, aromatic nature of the indole system enables efficient π-stacking interactions with aromatic amino acid residues, while the electron-rich character facilitates cation-π interactions with positively charged residues [7]. The accessibility of multiple substitution positions (particularly positions 1, 2, 3, 5, and 6) allows for fine-tuning of both binding affinity and selectivity profiles.
The NADH-dependent enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis represents a validated and critical target for antimycobacterial drug development [8] [9] [10]. InhA catalyzes the reduction of long-chain trans-2-enoyl-ACP substrates in the type II fatty acid biosynthesis pathway, which is essential for mycolic acid production and mycobacterial cell wall integrity [8].
InhA serves as the primary molecular target for the frontline antitubercular drug isoniazid, although isoniazid requires enzymatic activation by the mycobacterial catalase-peroxidase KatG to form its active metabolite [8] [9]. The activated form of isoniazid forms a covalent adduct with the InhA cosubstrate NADH, creating a potent enzyme inhibitor [8]. However, the majority of isoniazid-resistant clinical isolates arise from mutations in the katG gene, highlighting the critical need for direct InhA inhibitors that bypass the activation requirement [8] [9].
Several classes of direct InhA inhibitors have been identified that circumvent resistance mechanisms associated with prodrug activation. These include pyrazole derivatives, indole-5-amides, alkyl diphenyl ethers, and pyrrolidine carboxamides [8]. Among these, indole-derived inhibitors have demonstrated particularly promising activity profiles.
High-throughput screening campaigns have identified novel arylamide series as potent direct InhA inhibitors with IC50 values in the low nanomolar range [8]. Structure-based optimization of these series through microtiter synthesis strategies has yielded compounds with IC50 values as low as 90 nM, representing substantial potency improvements over initial lead compounds [8].
Advanced structure-based drug design approaches have enabled the development of slow-onset InhA inhibitors with extended target residence times [9]. 2-(o-Tolyloxy)-5-hexylphenol (PT70) exemplifies this approach, functioning as a slow, tight-binding inhibitor with a dissociation constant (K1) of 22 picomolar and a residence time of 24 minutes [9].
The slow-onset inhibition mechanism involves preferential binding to the InhA-NAD+ complex, with inhibitor binding coupled to ordering of an active site loop that leads to closure of the substrate-binding pocket [9]. This conformational change effectively traps the inhibitor within the active site, resulting in dramatically extended residence times compared to rapid reversible inhibitors [9].
X-ray crystallographic studies of InhA-inhibitor complexes have revealed critical molecular interactions that govern inhibitor binding and selectivity [10] [11]. Analysis of these structures identifies key residues responsible for InhA specificity, with most intermolecular interactions involving hydrophobic residues, particularly Ser 94 and Tyr 158 [10] [11].
The examination of InhA binding interactions has demonstrated that many key residues involved in inhibitor recognition correspond to mutation sites observed in isoniazid-resistant Mycobacterium tuberculosis strains [10] [11]. This correlation provides valuable insights for designing next-generation inhibitors that maintain activity against resistant variants.
Indole-2-carboxamides have emerged as a highly promising chemical class for antimycobacterial applications, with extensive structure-activity relationship studies demonstrating their potential as next-generation anti-tubercular agents [12] [13] [14]. The indole-2-carboxamide scaffold provides exceptional versatility for structural modification while maintaining potent antimycobacterial activity.
Comprehensive SAR studies have identified compound 3 as a highly potent antitubercular agent with activity in the low nanomolar range against actively replicating Mycobacterium tuberculosis [12]. Subsequent optimization efforts have yielded three lead molecules (compounds 12-14) with minimum inhibitory concentration values lower than those of current frontline antitubercular drugs [12].
The structure-activity relationships within the indole-2-carboxamide series demonstrate several critical design principles. Substitution patterns on the indole nucleus significantly impact antimycobacterial potency, with 4,6-dimethyl substitution generally providing enhanced activity compared to unsubstituted indoles [13]. Alkyl substituent size and branching at the carboxamide nitrogen critically influence both potency and selectivity profiles [13].
Systematic evaluation of indole-2-carboxamide derivatives against diverse mycobacterial species has revealed compounds with exceptional pan-antimycobacterial activity [13] [14]. The most potent compounds demonstrate broad-spectrum activity against Mycobacterium abscessus, Mycobacterium massiliense, Mycobacterium bolletii, Mycobacterium chelonae, Mycobacterium tuberculosis, and Mycobacterium smegmatis [13].
Cyclooctyl and cycloheptyl substitutions have emerged as particularly favorable structural modifications, providing MIC values ranging from 0.0039 to 0.625 μg/mL across multiple mycobacterial species [13]. These compounds demonstrate superior activity profiles compared to many established antimycobacterial agents while maintaining favorable cytotoxicity profiles against mammalian cell lines [13].
| Compound Series | Substitution Pattern | M. tuberculosis MIC (μg/mL) | M. abscessus MIC (μg/mL) | Selectivity Index |
|---|---|---|---|---|
| Unsubstituted indole-2-carboxamides | Adamantyl (5) | 0.2 | 0.25 | >128 |
| Unsubstituted indole-2-carboxamides | Isopinocampheyl (16) | 0.05 | 0.12 | >256 |
| 4,6-Dimethyl indole-2-carboxamides | Cyclooctyl (25) | 0.0039 | 0.0156 | >512 |
| 4,6-Dimethyl indole-2-carboxamides | Cycloheptyl (26) | 0.0078 | 0.0313 | >256 |
| 4,6-Dimethyl indole-2-carboxamides | 4-Methylcyclohexyl (29) | 0.0156 | 0.0625 | >128 |
The mechanism of action for indole-2-carboxamide antimycobacterial agents involves inhibition of the mycolic acid transporter MmpL3, a critical component of mycobacterial cell wall biosynthesis [13] [14] [15]. Biochemical analyses have demonstrated that these compounds inhibit the transport of trehalose monomycolate, resulting in loss of trehalose dimycolate production and disruption of arabinogalactan mycolylation [15].
Resistance studies have confirmed MmpL3 as the primary target, with resistant mutants harboring specific mutations in the mmpL3 gene while retaining susceptibility to first- and second-line antitubercular drugs [16]. This mechanism represents a novel mode of action distinct from existing antimycobacterial agents, providing potential for combination therapy approaches.
The development of multitarget directed ligands (MTDLs) represents an emerging paradigm in drug discovery, particularly relevant for complex diseases requiring intervention at multiple biological pathways [17] [18]. Indole derivatives have demonstrated exceptional utility as multitarget platforms due to their privileged structure characteristics and capacity for diverse molecular interactions.
Rivastigmine-indole hybrid compounds exemplify successful multitarget design strategies, combining cholinesterase inhibition with antioxidant activity, amyloid-β aggregation inhibition, and neuroprotective effects [18]. These bis-hybrid molecules demonstrate that strategic combination of active moieties can yield compounds with superior therapeutic profiles compared to single-target approaches [18].
Indole-based multitarget compounds have shown particular promise for Alzheimer disease treatment, addressing multiple pathological hallmarks simultaneously [17] [18]. Compound 6 represents a prototypical multifunctional agent demonstrating superior inhibitory activity compared to the parent drug ladostigil across multiple enzyme targets [17].
The multitarget profile includes monoamine oxidase A inhibition (IC50 = 4.31 μM), monoamine oxidase B inhibition (IC50 = 2.62 μM), acetylcholinesterase inhibition (IC50 = 3.70 μM), and butyrylcholinesterase inhibition (IC50 = 2.82 μM) [17]. Additionally, these compounds demonstrate significant antioxidant activity and amyloid-β aggregation inhibition capabilities [18].
Novel indole derivatives targeting serotonin transporter, dopamine D2 receptor, and monoamine oxidase A represent promising multitarget approaches for major depressive disorder [19]. Comprehensive screening has identified compounds with nanomolar affinities for the serotonin transporter, with compound 7k (Ki = 5.63 ± 0.82 nM) and compound 13c (Ki = 6.85 ± 0.19 nM) demonstrating the highest potencies [19].
Compound 7n emerged as a particularly promising multitarget lead, displaying comparable affinities for both serotonin transporter and dopamine D2 receptor (D2/SERT ratio = 3.6), suggesting potential for balanced neurotransmitter modulation [19]. Molecular docking studies have provided insights into the binding modes and molecular interactions responsible for multitarget activity [19].
Indole derivatives have demonstrated significant potential as multifunctional anticancer agents through combined tubulin inhibition and additional therapeutic mechanisms [20] [21]. Compound 10a and compound 10b represent highly potent tubulin polymerization inhibitors with activity comparable to clinically established agents such as vinblastine [21].
These compounds demonstrate dual mechanisms of action, with compound 10a effectively inhibiting tubulin polymerization at 50 nM concentrations while compound 10b affects mitotic spindle organization without complete tubulin polymerization inhibition [21]. Both compounds maintain potent activity against multidrug-resistant cancer cell lines, suggesting potential utility in overcoming therapeutic resistance [21].
GPR17 receptor activation combined with cytotoxic activity represents a novel multitarget approach for glioblastoma treatment [22]. Advanced molecular docking studies of over 6000 indoline derivatives have identified novel phenolic Mannich bases as GPR17 activators with concurrent antiproliferative activity [22].
The lead compounds demonstrate dual therapeutic mechanisms, activating GPR17-mediated signaling pathways while simultaneously inhibiting glioblastoma cell growth [22]. This multitarget approach addresses both the complex signaling abnormalities and uncontrolled proliferation characteristic of glioblastoma multiforme [22].
Indole-based PPAR agonists demonstrate the potential for multitarget approaches to metabolic diseases through simultaneous modulation of multiple PPAR isoforms [6]. Lead compound 14 (BPR1H036) exhibits excellent pharmacokinetic profiles and efficacious glucose-lowering activity in diabetic animal models [6].
Structural biology studies have revealed that the indole ring contributes strong hydrophobic interactions with PPARγ protein, representing a critical moiety for binding affinity and functional activity [6]. The multitarget approach enables simultaneous modulation of glucose homeostasis, lipid metabolism, and inflammatory pathways [6].
| Multitarget Application | Primary Targets | Lead Compound | Key Activities | Therapeutic Potential |
|---|---|---|---|---|
| Alzheimer Disease | AChE, BChE, MAO-A, MAO-B | Compound 6 | Enzyme inhibition, antioxidant, anti-aggregation | High |
| Depression | SERT, D2R, MAO-A | Compound 7n | Neurotransmitter modulation | Moderate to High |
| Cancer (Tubulin) | Tubulin, MDR pumps | Compound 10a | Polymerization inhibition, resistance bypass | High |
| Glioblastoma | GPR17, proliferation | Indoline Mannich base | Receptor activation, cytotoxicity | Moderate |
| Diabetes | PPARα, PPARγ, PPARδ | BPR1H036 | Metabolic regulation, anti-inflammatory | High |